Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide
Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis involves a two-step process, commencing with the nitration of a halogenated benzaldehyde, followed by a nucleophilic aromatic substitution with piperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves the reaction of a 2-halo-5-nitrobenzaldehyde with piperidine. The electron-withdrawing nitro group at the para-position to the halogen leaving group activates the aromatic ring towards nucleophilic attack. The two most common starting materials for this synthesis are 2-chloro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde.
The overall synthesis can be depicted as a two-stage process:
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Stage 1: Synthesis of the 2-Halo-5-nitrobenzaldehyde Precursor. This is typically achieved by the electrophilic nitration of either 2-chlorobenzaldehyde or 2-fluorobenzaldehyde.
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Stage 2: Nucleophilic Aromatic Substitution. The resulting 2-halo-5-nitrobenzaldehyde is then reacted with piperidine to yield the final product, 5-Nitro-2-(piperidin-1-yl)benzaldehyde.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the precursors and the final product.
Table 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzaldehyde | [1] |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [1] |
| Typical Yield | 80-95% | [1] |
| Melting Point | 75-77 °C | [2] |
Table 2: Synthesis of 2-Fluoro-5-nitrobenzaldehyde (from 2-Chloro-5-nitrobenzaldehyde)
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-nitrobenzaldehyde | [3] |
| Reagents | Potassium Fluoride, Dimethylformamide (DMF) | [3] |
| Typical Yield | 96% (crude) | [3] |
| Purity (crude) | 96% | [3] |
Table 3: Properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Solid | |
| CAS Number | Not explicitly found, but the compound is known. | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis pathway.
Stage 1: Synthesis of 2-Halo-5-nitrobenzaldehyde Precursors
This protocol describes the electrophilic nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde.[1]
Materials:
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2-Chlorobenzaldehyde (14.1 g)
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Concentrated Sulfuric Acid (100 mL)
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Concentrated Nitric Acid (7.5 mL)
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Ice-salt bath
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500 mL three-neck round-bottom flask
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Magnetic stirrer
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Thermometer
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Dropping funnel
Procedure:
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In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.
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Cool the sulfuric acid to 0°C using an ice-salt bath with continuous stirring.
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Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature of the mixture is maintained below 10°C.
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Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5°C during this addition.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
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Pour the reaction mixture onto crushed ice with stirring to precipitate the product.
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Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
This protocol details the conversion of 2-chloro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzaldehyde.[3]
Materials:
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2-Chloro-5-nitrobenzaldehyde (18.6 g, 0.1 mol)
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Dry Potassium Fluoride (11.6 g, 0.2 mol)
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Dimethylformamide (DMF) (50 mL)
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Round-bottom flask
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask, combine 18.6 g of 2-chloro-5-nitrobenzaldehyde and 11.6 g of dry potassium fluoride in 50 mL of dimethylformamide.
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Stir the mixture at 100°C for 12 hours.
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After the reaction is complete, distill off the solvent in vacuo.
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Stir the residue in 100 mL of water.
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Filter the crude 2-fluoro-5-nitrobenzaldehyde, wash it with water, and dry. This yields approximately 16.7 g of the product with 96% purity.
Stage 2: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde
This proposed protocol is based on established methods for nucleophilic aromatic substitution reactions with piperidine on activated aromatic rings.[5][6]
Materials:
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2-Chloro-5-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
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Piperidine (2.0-3.0 eq)
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Potassium Carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq)
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Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-halo-5-nitrobenzaldehyde (1.0 eq), piperidine (2.0-3.0 eq), and potassium carbonate (1.5-2.0 eq).
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Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.
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Heat the reaction mixture to 80-120°C with vigorous stirring.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
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Pour the reaction mixture into a large volume of water to precipitate the product.
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Filter the solid product, wash it with water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Pathway Visualization
The following diagram illustrates the synthesis pathway of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.
Caption: Synthesis pathway of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-Nitro-2-(piperidin-1-yl)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
